6-methoxyisoquinolin-1(2H)-one
Overview
Description
6-Methoxyisoquinolin-1(2H)-one is a compound that is part of the isoquinoline family, which are known to be important scaffolds in the synthesis of natural products and in drug development. The compound and its derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of highly-substituted isoquinolines, including those with a methoxy group at the C6 position, has been explored through different methods. One approach involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline followed by cuprate-mediated methylation, which can lead to the synthesis of 1-methylisoquinoline derivatives . Another method includes the synthesis of 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via lithiation of Schiff's bases, formylation, and reductive amination . Additionally, a synthesis route for 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one has been reported, which involves allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation .
Molecular Structure Analysis
The molecular structure of 6-methoxyisoquinolin-1(2H)-one derivatives has been studied using various analytical techniques. For instance, the absolute configurations of certain tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline derivatives were determined by their nuclear magnetic resonance (NMR) spectra . In another study, the crystal structure of 6-methoxyquinoline N-oxide dihydrate was analyzed, revealing the presence of two-dimensional water networks and providing insights into the molecular packing through Hirshfeld surface analysis .
Chemical Reactions Analysis
The chemical behavior of 6-methoxyquinoline derivatives under photoexcitation has been investigated. For example, the photophysical properties of 6-methoxyquinoline (6MeOQ) were studied in various solvents, and the dynamics of photoinduced processes were analyzed using picosecond transient absorption spectroscopy . These studies contribute to the understanding of the reactivity and potential applications of these compounds in photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methoxyisoquinolin-1(2H)-one derivatives are influenced by their molecular structure and substituents. The introduction of a methoxy group can affect the compound's solubility, stability, and reactivity. For instance, the presence of a C-ring OH group in certain derivatives allows for the potential conversion to water-soluble and physicochemically stable hydrophilic prodrugs, which is particularly relevant in the context of drug development .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJWWYULDUBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619527 | |
Record name | 6-Methoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxyisoquinolin-1(2H)-one | |
CAS RN |
26829-43-6 | |
Record name | 6-Methoxyisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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